REACTION_CXSMILES
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[NH:1]1[CH2:6][CH2:5][NH:4][CH2:3][C:2]1=[O:7].[O:8](C(OC(C)(C)C)=O)[C:9]([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=O>C(Cl)Cl>[C:12]([O:11][C:9]([N:4]1[CH2:5][CH2:6][NH:1][C:2](=[O:7])[CH2:3]1)=[O:8])([CH3:15])([CH3:14])[CH3:13]
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Name
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|
Quantity
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1.037 g
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Type
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reactant
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Smiles
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N1C(CNCC1)=O
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Name
|
|
Quantity
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52 mL
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Type
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solvent
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Smiles
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C(Cl)Cl
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Name
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|
Quantity
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2.5 g
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Type
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reactant
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Smiles
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O(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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when the starting material was completely consumed
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Type
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ADDITION
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Details
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The reaction was diluted with CH2Cl2
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Type
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WASH
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Details
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the organic layer was washed with water
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Type
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CUSTOM
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Details
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The solvent was removed in vacuo
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |